molecular formula C5H3ClN2O B1592138 2-Chloropyrimidine-4-carbaldehyde CAS No. 944901-22-8

2-Chloropyrimidine-4-carbaldehyde

Cat. No. B1592138
M. Wt: 142.54 g/mol
InChI Key: OMTTZYVGGYMUEG-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C5H3ClN2O and a molecular weight of 142.54 . It is also known by other synonyms such as 2-chloropyrimidine-4-carboxaldehyde .


Synthesis Analysis

The synthesis of 2-chloropyrimidine derivatives has been reported in various research studies . For instance, one study described the synthesis of five 2-chloropyrimidine derivatives by reacting 2,4,6 trichloropyrimidine with aromatic amines or amides . Another study reported the preparation of 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine using organolithium reagents .


Molecular Structure Analysis

The molecular structure of 2-Chloropyrimidine-4-carbaldehyde consists of a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3, a chlorine atom at position 2, and a carbaldehyde group at position 4 .


Chemical Reactions Analysis

Research has shown that 2-chloropyrimidine derivatives can undergo various chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Physical And Chemical Properties Analysis

2-Chloropyrimidine-4-carbaldehyde is a light yellow solid with a density of 1.432g/cm3 and a boiling point of 318.2ºC at 760 mmHg . Its exact mass is 141.99300 and it has a LogP value of 0.94250 .

Scientific Research Applications

Corrosion Inhibition

One of the applications of related pyrimidine compounds is in corrosion inhibition. For example, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde has been studied for its effect on the corrosion of carbon steel in hydrochloric acid solution, where it acts as a mixed type inhibitor. The adsorption of the inhibitor follows the Langmuir isotherm model, supported by both experimental and computational studies using density functional theory (DFT) (Ech-chihbi et al., 2017).

Organic Synthesis

Compounds derived from chloropyrimidine carbaldehydes have been utilized in the synthesis of various heterocyclic compounds. For instance, reactions involving 2-methylsulfanyl-4,6-dichloropyrimidine-5-carbaldehyde have led to the synthesis of condensed azines and pyrimido[4,5,6-de][1,6]naphthyridine derivatives, showcasing the versatility of these compounds in constructing complex heterocyclic systems (Bakulina et al., 2014).

Nucleophilic Substitution Reactions

Unexpected products from aromatic nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been reported. These reactions, under mild and environmentally friendly conditions, allow for the construction of pyrimidine-based compound precursors of N-heterocyclic systems, highlighting the compound's potential in creating novel chemical entities (Trilleras et al., 2022).

Interaction with Glycine Esters

Research into the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters has led to the synthesis of new derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These findings open avenues for the synthesis of potential biologically active compounds, demonstrating the role of chloropyrimidine carbaldehydes in medicinal chemistry (Zinchenko et al., 2018).

Gelation and Mesogenic Behavior

Lipophilic cholesteryl derivatives of 2,4,6-trichloro-pyrimidine-5-carbaldehyde have been synthesized to study their self-assembly and mesogenic behavior in the presence of alkali metal ions. This research contributes to the understanding of the structural factors influencing molecular self-assembly and the design of materials with specific physical properties (Datta & Bhattacharya, 2015).

Safety And Hazards

The safety data sheets for 2-Chloropyrimidine-4-carbaldehyde indicate that it has some hazards associated with it. The GHS symbol is GHS07 and the signal word is “Warning”. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Future Directions

While specific future directions for 2-Chloropyrimidine-4-carbaldehyde are not mentioned in the retrieved papers, research in the field of pyrimidines suggests several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2-chloropyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-7-2-1-4(3-9)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTTZYVGGYMUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616679
Record name 2-Chloropyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyrimidine-4-carbaldehyde

CAS RN

944901-22-8
Record name 2-Chloropyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropyrimidine-4-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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